Bakkenolide H
CAS No.:
Cat. No.: VC1880570
Molecular Formula: C23H34O6
Molecular Weight: 406.5 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C23H34O6 |
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Molecular Weight | 406.5 g/mol |
IUPAC Name | [(2R,3R,3aR,4S,7S,7aR)-7,7a-dimethyl-4'-methylidene-3-(2-methylpropanoyloxy)-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] 2-methylpropanoate |
Standard InChI | InChI=1S/C23H34O6/c1-12(2)19(24)28-16-9-8-14(5)22(7)11-23(15(6)10-27-21(23)26)18(17(16)22)29-20(25)13(3)4/h12-14,16-18H,6,8-11H2,1-5,7H3/t14-,16-,17+,18+,22+,23+/m0/s1 |
Standard InChI Key | SBQZVFFOLZBITC-CWDDIONUSA-N |
Isomeric SMILES | C[C@H]1CC[C@@H]([C@H]2[C@@]1(C[C@]3([C@@H]2OC(=O)C(C)C)C(=C)COC3=O)C)OC(=O)C(C)C |
Canonical SMILES | CC1CCC(C2C1(CC3(C2OC(=O)C(C)C)C(=C)COC3=O)C)OC(=O)C(C)C |
Property | Value |
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Molecular Formula | C₂₃H₃₄O₆ |
Molecular Weight | 406.5 g/mol |
IUPAC Name | [(2R,3R,3aR,4S,7S,7aR)-7,7a-dimethyl-4'-methylidene-3-(2-methylpropanoyloxy)-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] 2-methylpropanoate |
CAS Number | 226711-54-2 |
PubChem CID | 10740108 |
InChIKey | SBQZVFFOLZBITC-CWDDIONUSA-N |
The compound features multiple stereogenic centers with the specific configuration (2R,3R,3aR,4S,7S,7aR), which is critical to its biological function and chemical behavior .
Structural Characteristics
Bakkenolide H possesses a complex three-dimensional structure that contributes to its unique properties. The compound's structure includes:
Core Structure
The foundation of Bakkenolide H is a spiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane] core, which creates the characteristic framework found in all bakkenolides. This spiro arrangement involves a carbon atom that serves as a junction between two ring systems - in this case, a modified indene and an oxolane (tetrahydrofuran) ring .
Functional Groups
Several key functional groups define Bakkenolide H's reactivity and properties:
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Two 2-methylpropanoyloxy (isobutyryloxy) groups at specific positions
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A methylidene group at the 4' position
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An oxo group at the 2' position of the oxolane ring
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Multiple methyl substituents that contribute to its hydrophobicity
These structural features create a molecule with significant complexity and stereochemical richness that has challenged synthetic chemists and attracted interest from natural product researchers.
Natural Sources and Occurrence
Bakkenolide H has been reported to occur naturally in Petasites formosanus, a plant belonging to the Asteraceae family . Petasites species, commonly known as butterburs, have been used in traditional medicine systems across various cultures for treating conditions including:
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Allergic reactions
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Migraine headaches
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Inflammatory disorders
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Gastrointestinal ailments
Chemical Synthesis
The total synthesis of Bakkenolide H represents a significant achievement in synthetic organic chemistry due to the compound's structural complexity. Based on research into the synthesis of related bakkenolides, approaches to Bakkenolide H likely involve several key steps:
Dichloroketene-Based Approach
Research by Brocksom, Coelho, Deprés, Greene, and colleagues has demonstrated a comprehensive approach to the bakkenolide family, including Bakkenolide H, using dichloroketene cycloaddition with dimethylcyclohexenes as a key step . This synthetic strategy provides a stereoselective and efficient route to these complex natural products.
The synthetic approach involves:
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Cycloaddition of dichloroketene with dimethylcyclohexenes to establish the basic ring structure
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Spiro β-methylene-γ-butyrolactonization to create the characteristic spiro moiety
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Strategic functionalization to introduce the required substituents and stereochemistry
This methodology represents a significant advancement in the synthesis of the bakkenolide family and illustrates the challenges and solutions in constructing these complex molecules.
Related Compounds
Deisobutyryl-bakkenolide-H
A structurally related derivative of Bakkenolide H is Deisobutyryl-bakkenolide-H, which has the molecular formula C₁₉H₂₈O₅ and a molecular weight of 336.43 g/mol . This compound represents a deacylated version of Bakkenolide H, lacking one of the isobutyryloxy groups. The difference in structure may provide insights into structure-activity relationships within this compound family.
Comparison with Other Bakkenolides
The table below compares Bakkenolide H with several related bakkenolides mentioned in the research literature:
This comparison highlights the structural diversity within the bakkenolide family and demonstrates how modifications to the core structure can produce a range of natural products with potentially different biological properties.
Spectroscopic Characterization
While specific spectroscopic data for Bakkenolide H is limited in the search results, we can infer characterization methods based on related bakkenolides:
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural elucidation of bakkenolides. For the related compound Bakkenolide D, characterization involved:
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¹H-NMR analysis showing distinctive signals including those at δ 7.04 (d, J = 10.0 Hz, H-3'') and 7.54 (1H, d, J = 10.0 Hz, H-2'')
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¹³C-NMR spectroscopy revealing carbonyl signals at δ 177.3 (C-8), 169.7 (C-1'), and 165.4 (C-1'')
Similar detailed NMR analysis would be essential for confirming the structure of Bakkenolide H, particularly for establishing the positions of the isobutyryloxy groups and confirming the stereochemistry at its multiple chiral centers.
Mass Spectrometry
High-resolution mass spectrometry would be expected to confirm the molecular formula of Bakkenolide H (C₂₃H₃₄O₆) and provide fragmentation patterns characteristic of its structural features. For related bakkenolides, techniques such as HR-EI-MS (High-Resolution Electron Impact Mass Spectrometry) have been employed .
Biological Activities
While the search results don't provide specific information about the biological activities of Bakkenolide H itself, insights can be gained from studies on related compounds:
Immunomodulatory Effects
Research on Bakkenolide B from Petasites japonicus has demonstrated significant inhibition of interleukin-2 (IL-2) production in Jurkat cells (a human T cell line), with potential implications for inflammatory and allergic conditions including atopic dermatitis .
The study revealed:
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Bakkenolide B inhibited IL-2 production with IC₅₀ = 6.3 μM
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Bakkenolide A showed similar activity but was less potent (IC₅₀ = 24.6 μM)
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The ester side chain in Bakkenolide B appeared to contribute to its enhanced activity
These findings suggest that bakkenolides as a class may possess immunomodulatory properties, with structural variations affecting potency. Given that Bakkenolide H contains two isobutyryloxy groups, investigation of its potential immunomodulatory effects would be a logical direction for future research.
Analytical Methods
Detection and Quantification
Based on analytical approaches used for related bakkenolides, several methods would be applicable to Bakkenolide H:
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High-Performance Liquid Chromatography (HPLC) has been successfully employed for quantitative determination of bakkenolides in plant materials, as demonstrated for Bakkenolide D in Petasites japonicus
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Liquid Chromatography-Mass Spectrometry (LC-MS) provides both separation and molecular identification capabilities, enhancing the specificity of detection
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NMR spectroscopy offers structural confirmation and can be used for quantitative analysis when suitable reference standards are available
These analytical approaches would be valuable for studying Bakkenolide H in natural sources, monitoring its purification, and supporting studies of its biological activities.
Structure-Activity Relationships
The presence of two isobutyryloxy groups in Bakkenolide H may confer distinctive biological properties compared to other bakkenolides with different substitution patterns. The precise arrangement of these groups on the bakkenolide skeleton likely influences:
Further research specifically focusing on Bakkenolide H and systematically comparing it with other bakkenolides would be valuable for establishing comprehensive structure-activity relationships within this compound family.
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